molecular formula C10H13ClO3S B3002577 2-Methoxy-3-phenylpropane-1-sulfonyl chloride CAS No. 1895659-24-1

2-Methoxy-3-phenylpropane-1-sulfonyl chloride

Cat. No. B3002577
CAS RN: 1895659-24-1
M. Wt: 248.72
InChI Key: QQNSHDVLPJGPLL-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO3S. It has a molecular weight of 248.73 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClO3S/c1-10 (14-2,8-15 (11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Reactivity

2-Methoxy-3-phenylpropane-1-sulfonyl chloride is involved in various synthetic processes. For example, it's used in the synthesis of 2-acetylenic carboxylic acids and 1-sulfonyl-2-ketones from 2-acetylenic phenyl sulfides (Fortes & Garrote, 1997). Additionally, its derivatives, such as ureidobenzenesulfonyl chlorides, have been synthesized and explored for various chemical reactions (Akhtar et al., 1977).

Anticancer Activity

In medicinal chemistry, sulfonyl chlorides like this compound are used to synthesize compounds with potential anticancer activities. For instance, its derivatives have been tested for in vitro cytotoxic activities against various cancer cell lines, showing promising results in inducing apoptotic cell death and cell cycle arrest (Muškinja et al., 2019).

Organic Chemistry Reactions

In organic chemistry, the compound is used in various reactions, including the generation of dithio carbocations and their reactions with nucleophiles (Okuyama et al., 1991). It also finds application in the regioselective synthesis of functionalized diketoesters and diketosulfones, demonstrating its versatility in organic synthesis (Rahn et al., 2008).

Analytical Applications

In analytical chemistry, derivatives of this compound are used as fluorescent labeling reagents for the determination of phenols in high-performance liquid chromatography. This application demonstrates its utility in enhancing the sensitivity and specificity of analytical methods (Tsuruta et al., 2000).

properties

IUPAC Name

2-methoxy-3-phenylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-14-10(8-15(11,12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSHDVLPJGPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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